molecular formula C20H16N4O B11692457 5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide

5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide

Katalognummer: B11692457
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: CPKJITBZFVJWIB-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide is a complex organic compound with the molecular formula C20H16N4O and a molecular weight of 328.377 g/mol . This compound is notable for its unique structure, which combines a pyrazole ring with an anthracene moiety, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Wirkmechanismus

The mechanism of action of 5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with various biological molecules, potentially affecting their function. The anthracene moiety may also play a role in its activity by interacting with aromatic systems in biological targets. The exact pathways and molecular targets involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide include:

These compounds share the pyrazole core but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of the pyrazole ring and anthracene moiety in this compound distinguishes it from these similar compounds, potentially offering unique reactivity and applications.

Eigenschaften

Molekularformel

C20H16N4O

Molekulargewicht

328.4 g/mol

IUPAC-Name

N-[(E)-anthracen-9-ylmethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H16N4O/c1-13-10-19(23-22-13)20(25)24-21-12-18-16-8-4-2-6-14(16)11-15-7-3-5-9-17(15)18/h2-12H,1H3,(H,22,23)(H,24,25)/b21-12+

InChI-Schlüssel

CPKJITBZFVJWIB-CIAFOILYSA-N

Isomerische SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Kanonische SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Löslichkeit

20 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.